1-Bromo-4-(2-decyltetradecyl)benzene
Description
1-Bromo-4-(2-decyltetradecyl)benzene is a brominated aromatic compound featuring a bulky branched alkyl chain (2-decyltetradecyl) at the para position relative to the bromine substituent. The bromine atom serves as a reactive site for cross-coupling reactions, while the long alkyl chain enhances solubility in non-polar solvents and influences steric interactions during chemical transformations .
Properties
Molecular Formula |
C30H53Br |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-bromo-4-(2-decyltetradecyl)benzene |
InChI |
InChI=1S/C30H53Br/c1-3-5-7-9-11-13-14-16-18-20-22-28(27-29-23-25-30(31)26-24-29)21-19-17-15-12-10-8-6-4-2/h23-26,28H,3-22,27H2,1-2H3 |
InChI Key |
AOBZXGOBOOSYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-4-(2-decyltetradecyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(2-decyltetradecyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(2-decyltetradecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding carboxylic acids.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(2-decyltetradecyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s long alkyl chain imparts unique physical properties, making it useful in the development of novel materials, including liquid crystals and polymers.
Biological Studies: It can be used in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-decyltetradecyl)benzene in chemical reactions involves the reactivity of the bromine atom and the benzene ring. The bromine atom is a good leaving group, facilitating substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron density of the ring influences the reactivity and orientation of incoming electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthetic Methods : The target compound’s synthesis likely involves Grignard alkylation or Suzuki coupling, similar to 1-Bromo-4-(2-ethylhexyl)benzene . However, the longer 2-decyltetradecyl chain may necessitate optimized conditions to manage steric bulk. In contrast, 1-Bromo-4-(3-thienyl)benzene is synthesized via Suzuki-Miyaura coupling, leveraging aryl boronic acids .
- Reactivity: The bulky alkyl chain in the target compound reduces reactivity in cross-coupling reactions compared to smaller substituents (e.g., 2-ethylhexyl) or conjugated systems (e.g., thienyl). For instance, Sonogashira coupling of 1-Bromo-4-(3-thienyl)benzene proceeds efficiently due to the electron-rich thiophene ring , whereas steric hindrance in the target compound may slow reaction kinetics.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Brominated arenes are pivotal in Suzuki, Sonogashira, and Stille couplings. The target compound’s reactivity is influenced by:
- Steric Effects : The bulky alkyl chain hinders palladium catalyst access to the bromine site, reducing coupling efficiency compared to 1-Bromo-4-(2-ethylhexyl)benzene .
- Electronic Effects : Alkyl groups are weakly electron-donating via inductive effects, slightly deactivating the benzene ring relative to electron-withdrawing groups. This contrasts with 1-Bromo-4-(3-thienyl)benzene, where the thienyl group’s conjugation enhances electron density, accelerating coupling reactions .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis requires stringent control of steric effects, as evidenced by the high yields (98%) achieved in iodination steps for analogous compounds like 1-Bromo-4-(2-iodo-3-thienyl)benzene .
- Toxicity Data: Limited toxicological information is available for brominated alkylbenzenes, though safety protocols for handling similar compounds (e.g., 4-(Bromomethyl)benzaldehyde) emphasize rigorous protective measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
